Lexaptepid pegol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lexaptepid pegol is a structured mirror-image L-oligoribonucleotide known as a Spiegelmer.
科学的研究の応用
1. Evolution and Efficacy in Therapeutics
Lexaptepid pegol, part of the Spiegelmer® class, demonstrates significant potential in therapeutic applications due to its unique properties. As a synthetic, mirror-image oligonucleotide, it offers high affinity and selectivity in target binding, along with plasma stability and reduced immunogenicity. This makes it a valuable candidate for addressing pharmacologically attractive targets, showing efficacy in animal models and safety in human volunteers. Lexaptepid pegol's development journey and promising results in Phase IIa studies underscore its potential in modern therapeutics (Vater & Klußmann, 2015).
2. Role in Anemia of Chronic Disease
Lexaptepid pegol has been evaluated for its efficacy in treating anemia of chronic disease, particularly in patients with multiple myeloma, low-grade lymphoma, and CLL. Its mechanism involves binding and neutralizing hepcidin, a key regulator in iron resorption and release, addressing functional iron deficiency. A study showed significant increases in hemoglobin levels in some patients, highlighting its potential for treating cancer-associated anemia with functional iron deficiency (Georgiev et al., 2014).
3. Mechanism of Action and Pharmacological Profile
Lexaptepid pegol's mechanism of action involves targeting hepcidin, a pivotal hormone in systemic iron homeostasis. By binding to hepcidin, it prevents its interaction with ferroportin, thus normalizing plasma iron levels and enhancing erythropoiesis. This mechanism is particularly valuable in addressing anemia caused by inflammation. Its unique mirror-image configuration and PEGylation contribute to its resistance to hydrolysis and a low antigenicity profile, offering a distinct pharmacological profile (Definitions, 2020).
4. Clinical Trials and Hepcidin Inhibition
Clinical trials have demonstrated that lexaptepid can effectively inhibit hepcidin, as shown in a study involving human endotoxemia. The trial indicated that lexaptepid-treated subjects exhibited a significant increase in serum iron compared to controls, providing proof of concept for hepcidin inhibition in the treatment of anemia of inflammation (van Eijk et al., 2014).
特性
CAS番号 |
1390631-57-8 |
---|---|
製品名 |
Lexaptepid pegol |
分子式 |
C18H37N2O10P |
分子量 |
472.47 |
IUPAC名 |
8-(2-(2-methoxyethoxy)ethyl)-7,10-dioxo-2,5-dioxa-8,11-diazaheptadecan-17-yl dihydrogen phosphate |
InChI |
InChI=1S/C18H37N2O10P/c1-26-11-13-28-10-8-20(18(22)16-29-14-12-27-2)15-17(21)19-7-5-3-4-6-9-30-31(23,24)25/h3-16H2,1-2H3,(H,19,21)(H2,23,24,25) |
InChIキー |
QJAGBAPUFWBVSD-UHFFFAOYSA-N |
SMILES |
COCCOCCN(C(COCCOC)=O)CC(NCCCCCCOP(O)(O)=O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lexaptepid pegol; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。